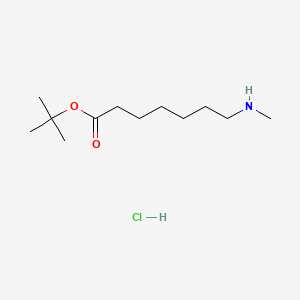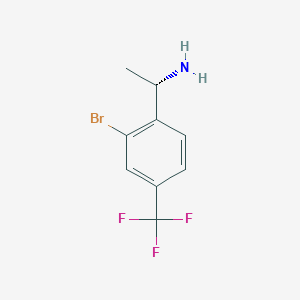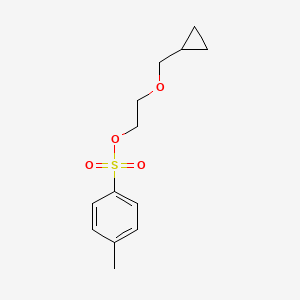
Ethyl 2-(4-bromopyridin-3-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(4-bromopyridin-3-yl)acetate is an organic compound with the molecular formula C9H10BrNO2 It is a derivative of pyridine, a basic heterocyclic organic compound
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(4-bromopyridin-3-yl)acetate typically involves the bromination of pyridine derivatives followed by esterification. One common method includes the reaction of 4-bromopyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反応の分析
Types of Reactions: Ethyl 2-(4-bromopyridin-3-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The pyridine ring can be oxidized or reduced to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and primary amines. These reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as 4-aminopyridine or 4-thiopyridine derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of pyridine N-oxide derivatives.
Hydrolysis Products: Hydrolysis results in the formation of 4-bromopyridine-3-acetic acid.
科学的研究の応用
Ethyl 2-(4-bromopyridin-3-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: Research into potential therapeutic agents often involves this compound as a precursor or intermediate in the synthesis of drugs targeting various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Ethyl 2-(4-bromopyridin-3-yl)acetate largely depends on its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor or modulator of enzymes or receptors. The bromine atom and ester group play crucial roles in its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the context of its application, such as drug development or biochemical research.
類似化合物との比較
- Ethyl 2-(3-bromopyridin-4-yl)acetate
- Ethyl 2-(4-bromopyridin-2-yl)acetate
- Ethyl 2-(5-bromopyridin-3-yl)acetate
Comparison: While these compounds share a similar core structure, the position of the bromine atom on the pyridine ring can significantly influence their chemical reactivity and biological activity. Ethyl 2-(4-bromopyridin-3-yl)acetate is unique due to its specific substitution pattern, which can affect its interaction with various reagents and biological targets. This uniqueness makes it a valuable compound for targeted research and development efforts.
特性
分子式 |
C9H10BrNO2 |
|---|---|
分子量 |
244.08 g/mol |
IUPAC名 |
ethyl 2-(4-bromopyridin-3-yl)acetate |
InChI |
InChI=1S/C9H10BrNO2/c1-2-13-9(12)5-7-6-11-4-3-8(7)10/h3-4,6H,2,5H2,1H3 |
InChIキー |
OWKUWSKVXSATGR-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1=C(C=CN=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


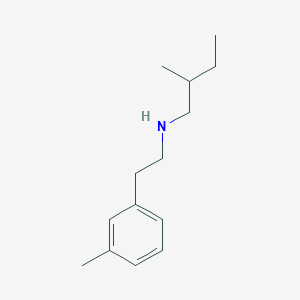
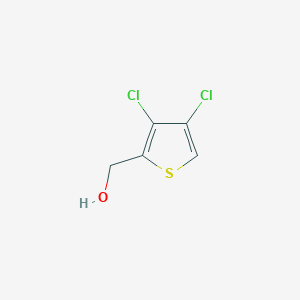
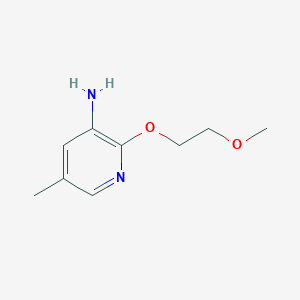
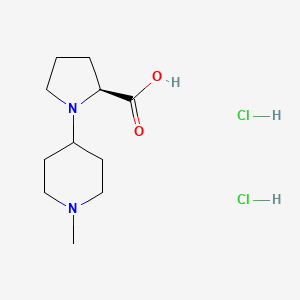
![n-Methyl-2-{5-methyl-2-[1-(methylamino)ethyl]phenoxy}acetamide](/img/structure/B13572214.png)
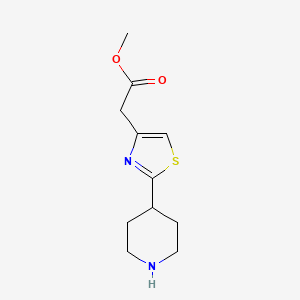
![Ethyl 3-amino-3-[4-(benzyloxy)-3-bromophenyl]propanoate](/img/structure/B13572222.png)
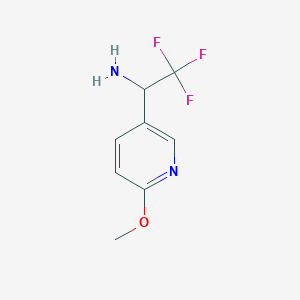
![[1-(2-Nitro-phenyl)-cyclopropyl]-methanol](/img/structure/B13572230.png)
